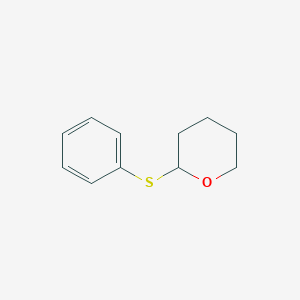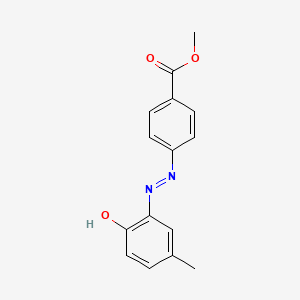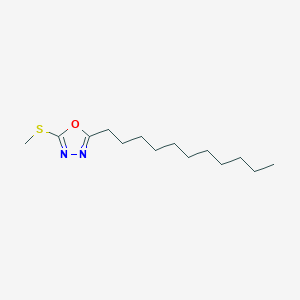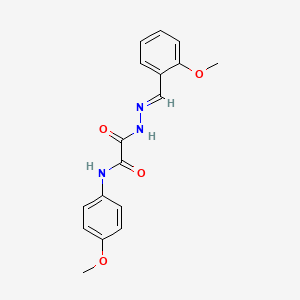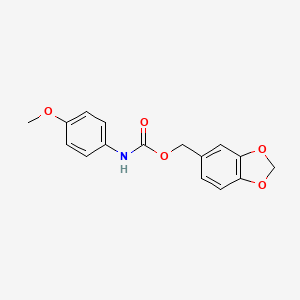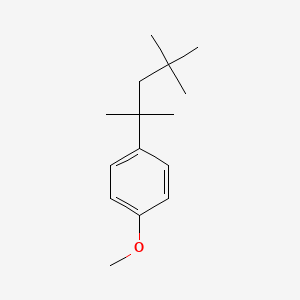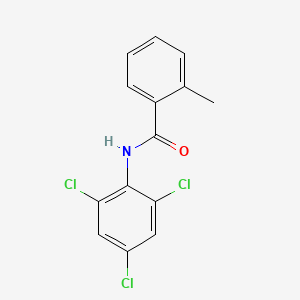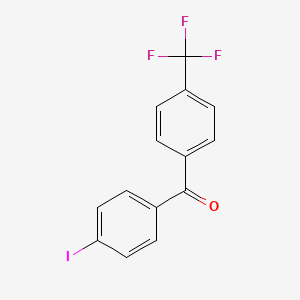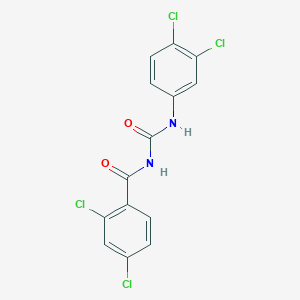
1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea is a chemical compound that features a benzothiazole ring and a fluorophenyl group connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea typically involves the reaction of 2-aminobenzothiazole with 2-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzothiazole ring and fluorophenyl group can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
1-(2-Benzothiazolyl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.
1-(2-Benzothiazolyl)-3-(4-fluorophenyl)urea: Has the fluorine atom in a different position on the phenyl ring.
1-(2-Benzothiazolyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine.
Uniqueness
1-(2-Benzothiazolyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with molecular targets.
特性
CAS番号 |
26135-19-3 |
|---|---|
分子式 |
C14H10FN3OS |
分子量 |
287.31 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C14H10FN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-8H,(H2,16,17,18,19) |
InChIキー |
MEYMGEFEKABTNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


